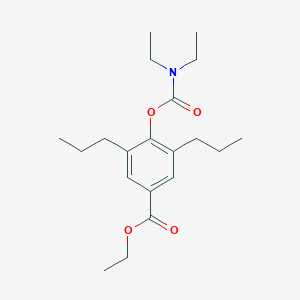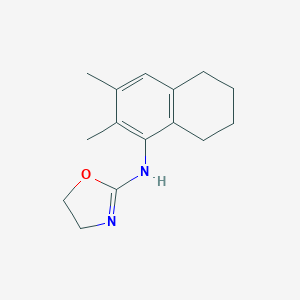
N-Butyl-2-(7-chloro-4-quinolylamino)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-2-(7-chloro-4-quinolylamino)propionamide, also known as GSK369796, is a chemical compound that has been extensively studied for its potential as an antimalarial drug. It belongs to the class of compounds known as 4-aminoquinolines, which have been used for decades to treat malaria. GSK369796 has shown promising results in preclinical studies, and its synthesis, mechanism of action, and potential applications in scientific research are of great interest.
作用機序
The exact mechanism of action of N-Butyl-2-(7-chloro-4-quinolylamino)propionamide is not fully understood. However, it is believed to act by inhibiting the heme detoxification pathway in the malaria parasite. This pathway is essential for the parasite's survival, as it allows it to detoxify the toxic byproducts of hemoglobin digestion. By inhibiting this pathway, N-Butyl-2-(7-chloro-4-quinolylamino)propionamide disrupts the parasite's ability to survive and reproduce.
Biochemical and Physiological Effects:
N-Butyl-2-(7-chloro-4-quinolylamino)propionamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6. It has also been shown to decrease the levels of oxidative stress markers, such as malondialdehyde. In addition, it has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. These effects suggest that N-Butyl-2-(7-chloro-4-quinolylamino)propionamide may have potential as an anti-inflammatory and antioxidant agent.
実験室実験の利点と制限
One advantage of N-Butyl-2-(7-chloro-4-quinolylamino)propionamide is that it has been extensively studied and optimized for synthesis, making it a reliable and consistent compound for use in lab experiments. In addition, its potential as an antimalarial and anti-inflammatory agent makes it a promising candidate for further study. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
将来の方向性
There are a number of future directions for the study of N-Butyl-2-(7-chloro-4-quinolylamino)propionamide. One area of interest is its potential as a treatment for tuberculosis, as it has been shown to have activity against Mycobacterium tuberculosis. Another area of interest is its potential as a treatment for cancer, as it has been shown to have activity against certain cancer cell lines. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use in various applications.
合成法
N-Butyl-2-(7-chloro-4-quinolylamino)propionamide can be synthesized using a multistep process. The starting material is 7-chloro-4-quinolinecarboxylic acid, which is converted to 7-chloro-4-quinolineamine. This intermediate is then reacted with butylamine and propionyl chloride to yield N-Butyl-2-(7-chloro-4-quinolylamino)propionamide. The synthesis of this compound has been optimized to increase yield and purity, making it a viable candidate for further study.
科学的研究の応用
N-Butyl-2-(7-chloro-4-quinolylamino)propionamide has been studied extensively for its potential as an antimalarial drug. It has been shown to be effective against both chloroquine-sensitive and chloroquine-resistant strains of the malaria parasite. In addition, it has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. N-Butyl-2-(7-chloro-4-quinolylamino)propionamide has also been studied for its potential as a treatment for other diseases, such as tuberculosis and cancer.
特性
CAS番号 |
102149-29-1 |
|---|---|
製品名 |
N-Butyl-2-(7-chloro-4-quinolylamino)propionamide |
分子式 |
C16H20ClN3O |
分子量 |
305.8 g/mol |
IUPAC名 |
N-butyl-2-[(7-chloroquinolin-4-yl)amino]propanamide |
InChI |
InChI=1S/C16H20ClN3O/c1-3-4-8-19-16(21)11(2)20-14-7-9-18-15-10-12(17)5-6-13(14)15/h5-7,9-11H,3-4,8H2,1-2H3,(H,18,20)(H,19,21) |
InChIキー |
ZBFLWUVCILIZGY-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C(C)NC1=C2C=CC(=CC2=NC=C1)Cl |
正規SMILES |
CCCCNC(=O)C(C)NC1=C2C=CC(=CC2=NC=C1)Cl |
同義語 |
N-butyl-2-[(7-chloroquinolin-4-yl)amino]propanamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



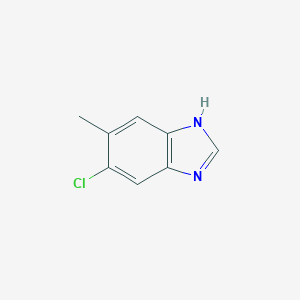
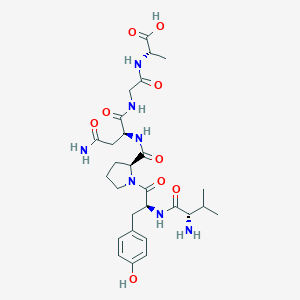

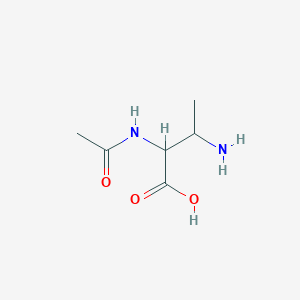
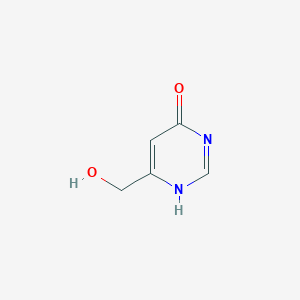
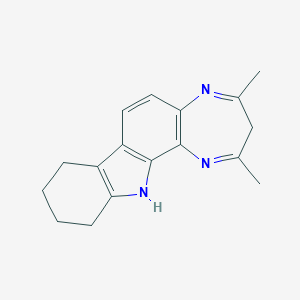

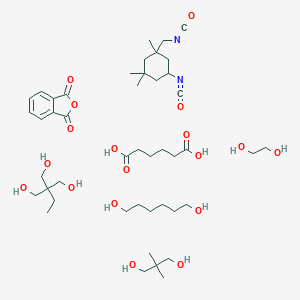
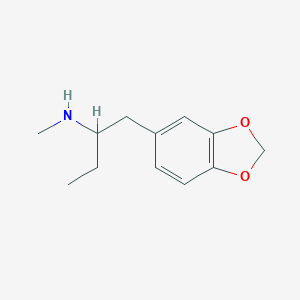

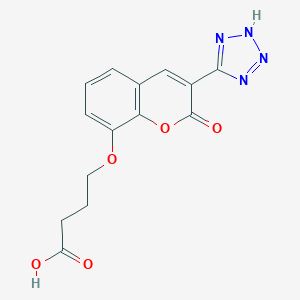
![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro-](/img/structure/B9425.png)
